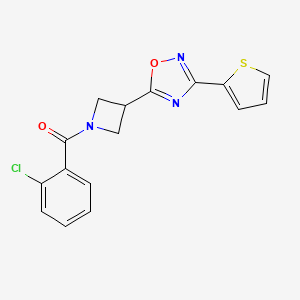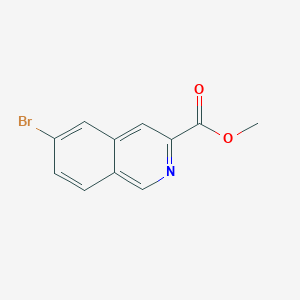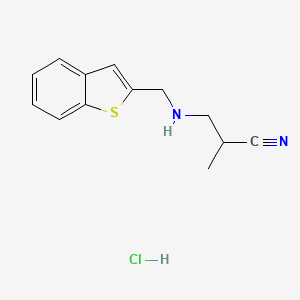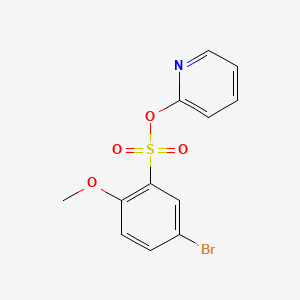
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate (PBMS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBMS is a sulfonate ester that contains a pyridine ring and a bromine atom attached to a methoxybenzene ring. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Wirkmechanismus
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate is a sulfonate ester that can be hydrolyzed to produce a sulfonic acid and an alcohol. The sulfonic acid produced can act as an electrophile, while the alcohol can act as a nucleophile. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to react with various nucleophiles, including amines and thiols, to form sulfonate esters. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to react with amino acids to form N-acyl pyridinium salts.
Biochemical and Physiological Effects:
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has several advantages for lab experiments, including its high yield and purity, as well as its ability to react with various nucleophiles. However, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research on 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate, including the synthesis of novel compounds for drug discovery, the development of new methods for the detection of reactive oxygen species, and the investigation of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate as a potential catalyst for organic reactions. Moreover, further research is needed to explore the potential applications of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate in drug development and the treatment of various diseases.
Synthesemethoden
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate can be synthesized using different methods, including the reaction of 2-bromo-5-methoxybenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinyl magnesium bromide with 5-methoxy-2-sulfonyl chloride benzenesulfonyl chloride. The yield of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate obtained using these methods is typically high, and the purity can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been used in various scientific research applications, including the synthesis of novel compounds for drug discovery, as a reagent for the detection of amino acids, and as a catalyst in organic reactions. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has also been used as a fluorescent probe for the detection of reactive oxygen species in biological systems. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been used as a substrate for the synthesis of sulfonate esters, which have potential applications in drug development.
Eigenschaften
IUPAC Name |
pyridin-2-yl 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-17-10-6-5-9(13)8-11(10)19(15,16)18-12-4-2-3-7-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUADNZPUSUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

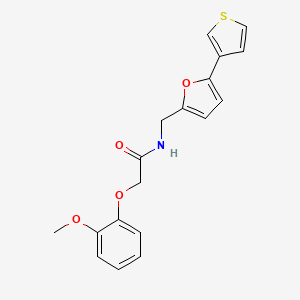
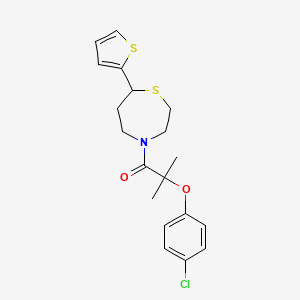

![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
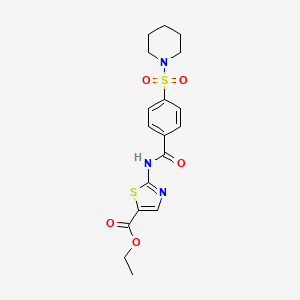
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)
